Pederin

Cytotoxicity IC50 Cancer Cell Lines

Pederin is the non-substitutable gold-standard positive control for irreversible inhibition of eukaryotic ribosomal translocation (blocks chain elongation without runoff at 10–20 ng/mL). With an IC50 of 0.2–0.6 nM across human carcinoma cell lines, it provides a consistent, non-selective cytotoxic benchmark for NCI-60-style broad-panel screens. Pederin is one of only two pederin-family members exhibiting vesicant (blistering) activity, making it indispensable for dermal toxicity mechanism studies and safety protocol validation—psymberin cannot replace it in these assays. In SAR studies, epimerization at the methoxyaminal position causes a >1000-fold loss in cytotoxicity, establishing pederin as the definitive reference for stereochemical requirements of the pharmacophore. Source pederin to ensure assay reproducibility when ribosomal binding kinetics, vesicant endpoints, or stereochemical integrity are experimental variables of interest.

Molecular Formula C25H45NO9
Molecular Weight 503.6 g/mol
CAS No. 27973-72-4
Cat. No. B1238746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePederin
CAS27973-72-4
SynonymsN-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide
paederine
pederin
pederine
Molecular FormulaC25H45NO9
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C
InChIInChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1
InChIKeyZNEZZONMADKYTB-VRCUBXEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pederin (CAS 27973-72-4): A Ribosome-Binding Polyketide Toxin for Protein Synthesis Inhibition Studies and Anticancer Research


Pederin (CAS 27973-72-4) is a polyketide-derived amide toxin first isolated from the rove beetle Paederus fuscipes and later found to be produced by an endosymbiotic Pseudomonas species [1]. It is the founding member of the pederin natural product family, which also includes the marine-derived mycalamides, onnamides, theopederins, and psymberin [2]. Pederin is characterized by a densely functionalized tetrahydropyran ring system with an N-acyl aminal linkage and exhibits potent cytotoxicity against eukaryotic cells through irreversible binding to the 60S ribosomal subunit, blocking the translocation step of protein elongation [3]. While its extreme toxicity (comparable to or exceeding cobra venom) and vesicant properties have historically limited clinical development, pederin remains a critical reference standard for mechanism-of-action studies and serves as a comparative benchmark for evaluating newer family members with potentially improved therapeutic windows [4].

Why Pederin Cannot Be Substituted with Mycalamide, Psymberin, or Other Pederin-Family Analogs in Mechanism and Toxicity Studies


Members of the pederin family exhibit marked functional divergence despite sharing a core tetrahydropyran scaffold and targeting the 60S ribosomal subunit. Pederin induces both protein synthesis inhibition and vesicant (blistering) activity, whereas psymberin—which contains a unique dihydroisocoumarin side chain—lacks vesicant activity entirely [1]. Furthermore, structural modifications to psymberin uncouple translation inhibition from cytotoxicity, a phenomenon not observed with pederin, indicating distinct downstream biological consequences [2]. Critically, a psymberin-resistant C. elegans mutant strain (DA2312, carrying a C361T point mutation in the rpl-41 gene) remains fully sensitive to mycalamide A, demonstrating that pederin family members bind to overlapping but non-identical sites on the ribosome and trigger different cellular responses [3]. These mechanistic differences preclude simple substitution among family members in assays where specific pharmacological profiles—whether vesicant activity, differential cytotoxicity, or resistance mechanism elucidation—are the experimental variables of interest.

Pederin Quantitative Differentiation Evidence: Comparative Cytotoxicity, Protein Synthesis Inhibition, and Resistance Profiles


Equivalent Cytotoxic Potency to 18-O-Methyl Mycalamide B in Human Carcinoma Cells

In direct head-to-head comparison, pederin and synthetic 18-O-methyl mycalamide B exhibited virtually indistinguishable cytotoxic potency across a panel of human carcinoma cell lines, with IC50 values ranging from 0.2 to 0.6 nM for both compounds [1]. This establishes that the core cytotoxic efficacy of pederin is equivalent to this key mycalamide derivative, making pederin a suitable reference standard when evaluating the contribution of structural modifications to baseline cytotoxicity.

Cytotoxicity IC50 Cancer Cell Lines Mycalamide

Irreversible Ribosome Binding and Translocation Blockade Distinct from Psymberin

Pederin binds irreversibly to the eukaryotic 60S ribosomal subunit and specifically blocks the translocation step during protein elongation [1]. This mechanism is shared with mycalamides but contrasts with psymberin, where structural modifications uncouple translation inhibition from cytotoxicity [2]. Furthermore, a psymberin-resistant C. elegans mutant (strain DA2312, harboring a C361T point mutation in rpl-41) is not cross-resistant to mycalamide A, demonstrating that pederin-family members engage the ribosome via distinct binding modes [3].

Mechanism of Action Ribosome Protein Synthesis Translocation

Presence of Vesicant (Blistering) Activity Absent in Psymberin

Pederin exhibits potent vesicant activity, causing severe blistering upon dermal contact—a property shared with mycalamide A but completely absent in psymberin [1]. SAR studies confirm that the blistering activity of pederin and mycalamide is not due to protein synthesis inhibition, indicating a distinct pharmacophore responsible for dermal toxicity [2]. This makes pederin an essential positive control for vesicant studies and a compound requiring stringent handling protocols.

Vesicant Toxicity Dermatitis Safety

Broad Cytotoxicity Profile Contrasting with Psymberin's Selective Cell Line Sensitivity

While pederin and mycalamides exhibit broad, potent cytotoxicity across many cell types, psymberin demonstrates an unprecedented differential profile. In the NCI Developmental Therapeutics in Vitro Screening Program, psymberin showed >10⁴-fold differential activity, with only three melanoma, one breast, and one colon cancer cell line sensitive to concentrations below 2.5 nM, whereas most other lines tolerated concentrations up to 25 µM [1]. Pederin lacks this selectivity [2].

Differential Cytotoxicity Cell Line Panel Selectivity NCI-60

Differential Impact of C4/C8 Amide Side Chain Epimerization on Cytotoxicity

In the pederin/mycalamide series, epimerization at the methoxyaminal position results in a >1000-fold (>3 orders of magnitude) reduction in cytotoxic activity [1]. This stereochemical intolerance is not observed with psymberin diastereomers, which can retain translation inhibition while losing cytotoxicity, reflecting fundamentally different SAR landscapes [2].

Structure-Activity Relationship SAR Epimerization Cytotoxicity

Optimal Scientific and Industrial Applications for Pederin (CAS 27973-72-4) Based on Quantitative Differentiation Evidence


Positive Control for Irreversible Translocation Inhibition in Ribosome Function Assays

Pederin serves as the gold-standard positive control for irreversible inhibition of the eukaryotic ribosomal translocation step [1]. In cell-free translation systems (e.g., rabbit reticulocyte lysate) or intact cell models, pederin at 10-20 ng/mL induces polysome disaggregation and blocks chain elongation without runoff [2]. Use pederin when the experimental objective requires a validated, irreversible translocation blocker with well-characterized ribosomal binding kinetics.

Reference Standard for Broad-Spectrum Cytotoxicity in Anticancer Compound Screening

With an IC50 of 0.2-0.6 nM across multiple human carcinoma cell lines, pederin provides a consistent, potent cytotoxic benchmark for evaluating novel compounds [3]. Its non-selective profile contrasts sharply with psymberin's >10⁴-fold differential cytotoxicity, making pederin the appropriate control when the goal is to identify compounds with cell-type-specific activity [4]. Include pederin as a positive control in all NCI-60 or similar broad-panel cytotoxicity screens.

Essential Compound for Vesicant Mechanism and Safety Studies

Pederin is one of only two well-characterized pederin-family members (along with mycalamide A) that exhibit vesicant activity [5]. This makes it indispensable for experiments investigating the molecular basis of dermal toxicity, as well as for developing and validating safety handling protocols in laboratories working with blistering agents [6]. Note that psymberin cannot substitute for pederin in these assays.

SAR Reference for Methoxyaminal Stereocenter Contribution to Cytotoxicity

In structure-activity relationship studies, pederin demonstrates extreme sensitivity to epimerization at the methoxyaminal position, with a >1000-fold loss in cytotoxicity [7]. This establishes pederin as the reference compound for probing the stereochemical requirements of the pederin/mycalamide pharmacophore, in contrast to psymberin where stereochemical alterations uncouple translation inhibition from cytotoxicity via cell uptake effects [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pederin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.